molecular formula C15H11F6NO3S B2479515 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide CAS No. 76856-51-4

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide

货号: B2479515
CAS 编号: 76856-51-4
分子量: 399.31
InChI 键: HTCRJPLMWKJJNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a central hexafluorinated hydroxypropan-2-yl moiety attached to a phenyl ring. This structural motif is critical for interactions with nuclear receptors such as liver X receptors (LXRs) and retinoid-related orphan receptors (RORs), which are implicated in lipid metabolism, inflammation, and circadian rhythm regulation .

属性

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6NO3S/c16-14(17,18)13(23,15(19,20)21)10-6-8-11(9-7-10)22-26(24,25)12-4-2-1-3-5-12/h1-9,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCRJPLMWKJJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide typically involves the following steps:

    Formation of the Hexafluoroisopropanol Intermediate: This step involves the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions to form the hexafluoroisopropanol intermediate.

    Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation:

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

生物活性

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide (CAS No. 76856-51-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a hexafluoroalkyl group and a sulfonamide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C15H11F6N O3S
  • Molecular Weight : 399.31 g/mol
  • Purity : ≥ 98% (HPLC)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on cardiovascular effects and cellular mechanisms.

Cardiovascular Effects

Recent studies have explored the impact of sulfonamide derivatives on perfusion pressure and coronary resistance. In an isolated rat heart model, several benzenesulfonamide derivatives were tested for their ability to modulate these parameters:

CompoundDose (nM)Effect on Perfusion PressureEffect on Coronary Resistance
Control-BaselineBaseline
Compound A (N-[4-(1,1,1,3,3,3-Hexafluoro...])0.001DecreasedDecreased
Compound B (2-Hydrazinocarbonyl-benzenesulfonamide)0.001DecreasedDecreased
Compound C (4-(2-Amino-ethyl)-benzenesulfonamide)0.001Significant DecreaseSignificant Decrease

The results indicated that this compound significantly decreased both perfusion pressure and coronary resistance compared to controls and other compounds tested .

Mechanistic Studies

Further investigation into the mechanisms of action revealed that compounds like N-[4-(1,1,1,3,3,3-hexafluoro...)] may interact with calcium channels in vascular smooth muscle cells. The modulation of calcium influx is critical for understanding how these compounds affect vascular reactivity.

In a study examining the effects of similar sulfonamides on vascular smooth muscle reactivity:

  • Calcium Influx : The presence of these compounds led to increased calcium influx from both intra- and extracellular stores.
  • Apoptosis Induction : The activation of phospholipase C by these compounds suggests they may also play a role in apoptosis through elevated cytoplasmic calcium concentrations .

Case Studies

Several case studies have documented the effects of N-[4-(1,1,1,3,3,3-hexafluoro...)] in vivo and in vitro:

  • Isolated Heart Model : In this model, the compound demonstrated a consistent decrease in perfusion pressure over time when administered at low doses.
  • Vascular Smooth Muscle Reactivity : Experiments showed enhanced contraction responses to vasoconstrictors when treated with the compound compared to controls.

相似化合物的比较

Key Research Findings

Nuclear Receptor Selectivity :

  • T0901317’s dual LXR/ROR activity contrasts with SR3335’s RORα specificity, highlighting the impact of N-substituents on target engagement .
  • The target compound’s lack of a trifluoroethyl group (vs. T0901317) may favor ROR over LXR binding, though empirical data are needed.

Therapeutic Potential: T0901317 and SR3335 are explored for metabolic disorders and circadian dysfunction, respectively . YLT26 represents a divergent application in oncology, underscoring structural flexibility for tailored drug design .

Structural-Activity Relationships (SAR) :

  • Sulfonamide Nitrogen Modifications : Adding hydrophobic groups (e.g., trifluoroethyl, biphenyl-methyl) enhances receptor affinity but may compromise pharmacokinetics.
  • Aromatic Ring Variations : Thiophene (SR3335) and trimethoxyphenyl (YLT26) alter electronic properties, influencing target off-rates and solubility.

常见问题

Q. Primary methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR confirm substituent positions. For example, the hydroxypropan-2-yl group shows distinct 19^{19}F signals at δ -72 to -75 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 405.3) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the hexafluoro group; used in ROR-γ inverse agonist studies (PDB: 6XAE, 2.15 Å resolution) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Methodological insights :

  • Solvent selection : Use DCM for faster kinetics, but switch to THF for improved solubility of intermediates.
  • Catalysis : Employ coupling agents like HATU or EDC with DMAP for efficient amide bond formation (yields >85%) .
  • Purification : Replace column chromatography with fractional crystallization (ethanol/water, 4:1 v/v) to reduce solvent waste .
  • Scale-up challenges : Hexafluoro groups may hinder crystallization; optimize cooling rates (0.5°C/min) to improve crystal quality .

Advanced: What mechanistic insights exist for its role as a ROR-γ inverse agonist?

Q. Structural and functional studies :

  • Binding mode : The hexafluoro-hydroxypropan-2-yl group occupies a hydrophobic pocket in ROR-γ’s ligand-binding domain (LBD), displacing endogenous ligands. This induces conformational changes, reducing co-activator recruitment .
  • In vitro assays : Use luciferase reporter assays (ROR-γ-responsive elements) to measure IC50_{50}. For example, SR1001 (a derivative) shows IC50_{50} = 60 nM in TH17 differentiation assays .
  • Mutagenesis studies : Residues like Tyr502 and Phe506 in ROR-γ are critical for binding; alanine substitutions reduce affinity by >10-fold .

Basic: What analytical techniques assess purity and stability?

Q. Standard protocols :

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C, with decomposition peaking at 280°C .
  • Forced degradation : Expose to UV light (254 nm, 48 hrs) or acidic/basic conditions (pH 2–12) to identify degradation products (e.g., sulfonic acid derivatives) .

Advanced: How does the compound induce apoptosis in cancer models?

Q. Experimental findings :

  • ROS-mediated pathways : Derivatives like YLT26 increase intracellular ROS by 2.5-fold in 4T1 breast cancer cells, triggering mitochondrial membrane depolarization (JC-1 assay) and caspase-3 activation .
  • In vivo models : Dose-dependent tumor suppression (5–20 mg/kg, i.p.) in BALB/c mice, with reduced lung metastases and myeloid-derived suppressor cell (MDSC) infiltration .
  • Western blotting : Downregulation of Bcl-2 and upregulation of Bax/Bak confirm mitochondrial apoptosis .

Advanced: How are metabolic pathways and metabolite identification studied?

Q. Approaches :

  • In vitro metabolism : Incubate with liver microsomes (human or murine) and NADPH. Major metabolites include hydroxylated benzenesulfonamide derivatives (LC-MS/MS) .
  • Stable isotope labeling : Use 19^{19}F NMR to track fluorinated metabolites (e.g., S(PFH-OH)-8007, a hydroxylated analog) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Basic: What solvents and conditions are optimal for solubility?

Q. Physicochemical data :

  • Solubility : ≥24 mg/mL in DMSO, ≥55 mg/mL in ethanol. Insoluble in aqueous buffers (pH 7.4) without co-solvents .
  • Storage : -20°C in anhydrous DMSO (desiccated) to prevent hydrolysis of the sulfonamide group .

Advanced: How is crystallographic data leveraged for structure-based design?

Q. Case study :

  • PDB 6XAE analysis : The hexafluoro-hydroxy group forms hydrogen bonds with Arg367 and van der Waals interactions with Leu391 in ROR-γ. Structure-activity relationship (SAR) studies show trifluoroethyl substitutions enhance binding ΔG by 2.3 kcal/mol .
  • Fragment screening : Co-crystallize with FAD-dependent oxidoreductases to identify allosteric binding sites (Chaetomium thermophilum model) .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Q. Methodological solutions :

  • Selectivity profiling : Screen against 50+ nuclear receptors (e.g., PPAR-γ, LXR) using TR-FRET assays. SR1001 shows >100-fold selectivity for ROR-γ over LXR.
  • Dose optimization : Use pharmacokinetic modeling (e.g., Cmax_{max} = 1.2 µM at 10 mg/kg) to balance efficacy and toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。